molecular formula C11H12N4O2 B2897104 1-(morpholine-4-carbonyl)-1H-1,2,3-benzotriazole CAS No. 190511-45-6

1-(morpholine-4-carbonyl)-1H-1,2,3-benzotriazole

Cat. No.: B2897104
CAS No.: 190511-45-6
M. Wt: 232.243
InChI Key: PBCRZPKNXYHOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholine-4-carbonyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a morpholine ring attached via a carbonyl group at the 1-position of the triazole moiety. Benzotriazoles are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability and ability to participate in hydrogen bonding and π-π interactions . The morpholine carbonyl substituent likely enhances solubility and modulates electronic properties, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name

benzotriazol-1-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(14-5-7-17-8-6-14)15-10-4-2-1-3-9(10)12-13-15/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCRZPKNXYHOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholine-4-carbonyl)-1H-1,2,3-benzotriazole typically involves the reaction of morpholine with benzotriazole derivatives under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage between the morpholine and benzotriazole rings. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(morpholine-4-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Applications in Corrosion Inhibition

One of the most notable applications of 1-(morpholine-4-carbonyl)-1H-1,2,3-benzotriazole is in corrosion inhibition . Benzotriazole derivatives are well-known for their ability to protect metals, particularly copper and its alloys, from corrosion. The compound forms a protective passive layer that prevents undesirable surface reactions when applied in corrosive environments.

Table: Corrosion Inhibition Performance

CompoundMetalMechanism of ActionEfficiency
This compoundCopperForms insoluble complexHigh
BenzotriazoleCopperPassive layer formationModerate

Research indicates that this compound exhibits various biological activities . Studies have shown its potential as an enzyme inhibitor and its interactions with biological macromolecules, suggesting applications in drug development.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, which could be beneficial in designing therapeutics for metabolic disorders.

Applications in Material Science

The unique properties of this compound also make it a candidate for use in material science . Its ability to stabilize polymers against UV degradation positions it as a valuable additive in coatings and plastics .

Table: Material Science Applications

Application AreaCompoundFunction
CoatingsThis compoundUV Stabilization
PlasticsBenzotriazole derivativesCorrosion resistance

Environmental Impact and Safety Considerations

The environmental implications of using this compound are currently under investigation. Regulatory assessments highlight the need for comprehensive studies on its toxicity and environmental persistence to ensure safe application practices .

Mechanism of Action

The mechanism of action of 1-(morpholine-4-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

Key properties of selected analogs are summarized below:

Compound Substituent Melting Point (°C) IR Features (cm⁻¹) ¹H-NMR (δ, ppm) Reference
3a 3-(2-Me-5-Nitroimidazolyl)propyl 167–169 1539 (NO₂), 1330 (C-N) 8.10 (aromatic), 7.80 (imidazole CH)
3b 4-(2-Me-5-Nitroimidazolyl)butyl 168–170 1539 (NO₂), 1330 (C-N) 7.93–7.34 (aromatic), 4.81 (CH₂)
1-(4-Piperidyl)-benzotriazole HCl 4-Piperidyl 314–315

The morpholine carbonyl group is expected to lower the melting point compared to nitroimidazole derivatives (due to reduced crystallinity) but higher than piperidyl analogs. IR would show strong carbonyl stretches (~1650–1700 cm⁻¹), while ¹H-NMR would display morpholine protons (δ 3.5–4.0 ppm) and benzotriazole aromatic signals.

Stability and Reactivity Trends

  • Electron-Withdrawing Groups (e.g., NO₂): Increase stability but reduce nucleophilicity.

Biological Activity

1-(Morpholine-4-carbonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that exhibits significant biological activity due to its unique structural features. This compound combines a benzotriazole moiety with a morpholine carbonyl group, which enhances its pharmacological properties. The following sections detail its biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₃N₅O
  • Molecular Weight : Approximately 219.24 g/mol

The structural components of this compound contribute to its diverse biological activities by facilitating interactions with various biological macromolecules.

Antimicrobial Activity

Benzotriazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Activity
Staphylococcus aureus (MRSA)Moderate to strong activity
Escherichia coliModerate activity
Candida albicansNotable antifungal activity

Research has demonstrated that the compound exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 mg/mL to 25 mg/mL for various derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Compounds within the benzotriazole family have been associated with the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. For instance:

  • Inhibition of COX enzymes : The compound has been reported to inhibit COX activity effectively, contributing to its anti-inflammatory effects .

Analgesic Activity

The analgesic properties of this compound have also been investigated. In preclinical studies, it has shown efficacy comparable to standard analgesics:

Compound Activity
2,5-Dichlorophenoxyacetyl benzotriazoleEnhanced analgesic action

The analgesic effects were evaluated using established models such as the Eddy and Leimbach technique, revealing that certain derivatives exhibited superior pain-relieving properties compared to others .

Antioxidant Activity

Antioxidant activities of benzotriazole derivatives are significant due to their ability to scavenge free radicals and inhibit oxidative stress:

  • DPPH Radical Scavenging : The N1-carbonyl-substituted benzotriazole exhibited a DPPH interaction rate of 85%, indicating strong antioxidant potential compared to standard antioxidants like nordihydroguaiaretic acid .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that various derivatives showed significant antimicrobial activity against clinical isolates of MRSA and other pathogens. The presence of hydrophobic groups was linked to enhanced activity against resistant strains .
  • Anti-inflammatory Mechanisms : Research indicated that compounds derived from benzotriazole could modulate inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis .
  • Analgesic Comparisons : Comparative studies showed that certain derivatives provided pain relief comparable to traditional analgesics in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(morpholine-4-carbonyl)-1H-1,2,3-benzotriazole?

  • Methodology :

  • Step 1 : React benzotriazole with morpholine-4-carbonyl chloride under anhydrous conditions. Use a polar aprotic solvent (e.g., THF or DCM) and a base (e.g., triethylamine) to neutralize HCl byproducts.

  • Step 2 : Optimize temperature (80–100°C) and reaction time (6–12 hours) to maximize yield .

  • Step 3 : Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1). A UV-active spot with Rf ≈ 0.5 indicates product formation .

  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

    • Data Table :
SolventTemperature (°C)Reaction Time (h)Yield (%)
THF80865
DCM252440

Q. How can the molecular structure and purity of this compound be verified?

  • Spectroscopic Techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of morpholine (δ ~3.6 ppm for N-CH2 groups) and benzotriazole aromatic protons (δ ~7.5–8.2 ppm) .

  • IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1680 cm<sup>-1</sup> and triazole ring vibrations (~1450 cm<sup>-1</sup>) .

  • Mass Spectrometry : Molecular ion peak [M+H]<sup>+</sup> at m/z 245.2 (calculated for C12H13N5O).

    • Purity Assessment :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm >95% purity.

Advanced Research Questions

Q. How can computational methods predict the compound’s binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., SARS-CoV-2 main protease, PDB ID: 6LU7). The morpholine carbonyl may form hydrogen bonds with catalytic residues (e.g., His41) .

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

    • Data Table :
Target ProteinBinding Affinity (kcal/mol)Key Interactions
SARS-CoV-2 M<sup>pro</sup>-7.2H-bond with His41, π-π stacking with Phe140

Q. How can conflicting data on enzymatic inhibition be resolved?

  • Case Study : If one study reports IC50 = 10 µM against protease X, while another shows no activity:

  • Experimental Variables :
  • Assay Conditions : Check buffer pH (optimal range: 7.0–7.4) and ionic strength.
  • Compound Stability : Test degradation via LC-MS after incubation in assay buffer .
  • Structural Analysis : Compare X-ray crystallography data (e.g., ) to confirm binding mode consistency .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Formulation : Encapsulate in liposomes or cyclodextrins to prevent rapid clearance .

Methodological Challenges

Q. How to address low yields in scale-up synthesis?

  • Troubleshooting :

  • Catalyst Screening : Test Pd/Cu catalysts (e.g., [Cu(CH3CN)4]PF6) for coupling reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. What advanced techniques validate supramolecular interactions (e.g., π-π stacking)?

  • X-ray Crystallography : Resolve crystal packing (e.g., shows π-π interactions between benzotriazole and benzimidazole rings at 3.6 Å spacing) .
  • Fluorescence Quenching : Monitor changes in emission spectra upon titration with aromatic co-solutes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.